2-Methyl-4-(propylamino)phenol
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Overview
Description
2-Methyl-4-(propylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group (-CH₃) at the second position and a propylamino group (-NHCH₂CH₂CH₃) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propylamino)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylphenol (o-cresol) with propylamine. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, making it more nucleophilic. The reaction can be carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methyl-4-(propylamino)phenol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antioxidant, or enzyme inhibitory properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propylamino)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group can form hydrogen bonds with biological targets, while the propylamino group can enhance lipophilicity and membrane permeability. These interactions can influence various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Methyl-4-(propylamino)phenol can be compared with other similar compounds, such as:
2-Methyl-4-(ethylamino)phenol: Similar structure but with an ethylamino group instead of a propylamino group. This compound may have different reactivity and biological activity due to the shorter alkyl chain.
2-Methyl-4-(methylamino)phenol: Contains a methylamino group, leading to different chemical and biological properties.
4-(Propylamino)phenol: Lacks the methyl group at the second position, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-methyl-4-(propylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-11-9-4-5-10(12)8(2)7-9/h4-5,7,11-12H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMBFGPWGYQMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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